3-Hydroxy-4-methoxy-2-nitrobenzoic acid
Description
Significance in Modern Organic Synthesis Methodologies
The significance of 3-hydroxy-4-methoxy-2-nitrobenzoic acid in modern organic synthesis lies in its role as a specialized reagent and precursor. The development of new methodologies in organic chemistry is driven by the need for more efficient and sustainable routes to complex molecules, and compounds like this are central to achieving these goals. rroij.com The synthesis of this compound itself involves a sophisticated multi-step process, highlighting modern synthetic strategies. google.com
A patented method for its preparation showcases a typical sequence of reactions employed in contemporary organic chemistry to build highly functionalized aromatic systems. google.com This process begins with a substituted benzaldehyde (B42025) and proceeds through several key transformations, as detailed below.
| Step | Reaction Type | Description |
| 1 | Nitration | Introduction of the nitro group onto the aromatic ring of a 3-alkoxy-4-acetoxybenzaldehyde precursor. google.com |
| 2 | Deacetylation | Removal of an acetyl protecting group to free a hydroxyl group. google.com |
| 3 | Methylation | Introduction of a methyl group to form the methoxy (B1213986) ether. google.com |
| 4 | Oxidation | Conversion of the aldehyde group into a carboxylic acid. google.com |
| 5 | Deprotection | Removal of a final protecting group to yield the target compound. google.com |
This synthetic route underscores the importance of protecting groups and sequential functional group interconversions in modern synthesis. Furthermore, the nitro group on the molecule is of particular importance; it is a versatile functional group that can be readily reduced to an amino group. This transformation is a cornerstone of many synthetic pathways, providing a nucleophilic center essential for the formation of new carbon-nitrogen bonds, often in the construction of heterocyclic rings found in pharmaceuticals.
Importance as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The primary importance of this compound is its role as a key intermediate in the synthesis of complex, biologically active molecules, most notably pyrrolobenzodiazepines (PBDs). google.com PBDs are a class of compounds with anti-tumor properties that can bind to specific DNA sequences. google.com The synthesis of these intricate molecular architectures relies on bespoke building blocks, and this compound serves as a critical component for the "A-ring" of the PBD core structure. google.com
The general synthetic strategy for PBDs often involves the coupling of a substituted 2-nitrobenzoic acid with a pyrrolidine (B122466) derivative. nih.gov In this context, this compound provides the necessary functionalities for the northern part of the PBD molecule. Following the coupling reaction, a key step is the reductive cyclization of the nitro group. The nitro group is reduced to an amine, which then undergoes an intramolecular reaction with a group on the pyrrolidine portion to form the diazepine (B8756704) ring, completing the characteristic tricyclic core of the PBD. The specific substitution pattern of this compound is crucial for modulating the biological activity and properties of the final PBD conjugate. Its use as a key intermediate in the synthesis of these potent anti-tumor agents firmly establishes its value in medicinal chemistry and drug discovery. google.com
Current Research Perspectives and Emerging Avenues within Chemical Sciences
Current research perspectives for this compound are predominantly linked to its established role in the synthesis of PBDs and their analogues. google.com The focus remains on utilizing this compound as a foundational building block for creating novel PBD derivatives for structure-activity relationship (SAR) studies. By modifying the PBD structure, researchers aim to enhance anti-tumor potency, improve selectivity, and reduce toxicity. The specific hydroxyl and methoxy groups on the benzoic acid moiety offer sites for further chemical modification, allowing for the creation of a diverse library of PBDs for biological screening.
Emerging avenues for this compound lie in the expansion of its use beyond PBDs. Its densely packed array of functional groups makes it an attractive starting material for the synthesis of other novel heterocyclic systems. The ortho-nitrobenzoic acid framework is a precursor to various benzisoxazolones, quinazolines, and other fused-ring systems of potential interest in medicinal and materials science. Future research may focus on developing new synthetic methodologies that leverage the unique electronic and steric properties conferred by its substitution pattern to access new molecular scaffolds. As the demand for structurally complex and functionally diverse small molecules continues to grow in all areas of chemical science, the utility of versatile intermediates like this compound is expected to expand.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-5-3-2-4(8(11)12)6(7(5)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWQCALAWQAWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513825 | |
| Record name | 3-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71489-74-2 | |
| Record name | 3-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 3 Hydroxy 4 Methoxy 2 Nitrobenzoic Acid
Established Synthetic Pathways to 3-Hydroxy-4-methoxy-2-nitrobenzoic Acid
The production of this compound is accomplished through carefully designed synthetic routes that control the regiochemistry of the substitutions on the aromatic ring. These pathways are optimized to ensure high yield, purity, and suitability for large-scale industrial production. google.com
A prominent and well-documented method involves a sequential synthesis beginning with a substituted benzaldehyde (B42025). google.com This pathway allows for controlled, stepwise introduction of the required functional groups, minimizing the formation of unwanted isomers and simplifying purification processes. The general sequence starts from 3-alkoxy-4-acetoxybenzaldehyde, which undergoes nitration, deacetylation, methylation, oxidation, and finally deprotection to yield the target molecule. google.com
The initial and critical step in this synthetic route is the nitration of a protected vanillin (B372448) derivative, such as 3-alkoxy-4-acetoxybenzaldehyde. google.com The selection of the nitrating agent and reaction solvent is crucial for achieving high yield and selectivity. Concentrated nitric acid or fuming nitric acid are commonly employed as the nitrating agents. google.com The reaction is typically performed in a chlorinated solvent to facilitate control over the reaction temperature and ensure a homogenous reaction mixture. google.com
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 3-alkoxy-4-acetoxybenzaldehyde | Protects the phenolic hydroxyl group and directs nitration. |
| Nitrating Agent | Concentrated Nitric Acid or Fuming Nitric Acid | Introduces the nitro group onto the aromatic ring. |
| Solvent | Dichloroethane, Dichloromethane, Chloroform (B151607) | Provides a suitable reaction medium. |
| Reactant Ratio (Weight) | Substrate:Nitrating Agent = 1:3-8 | Ensures complete nitration of the starting material. |
Following nitration, the resulting intermediate, 4-formyl-2-alkoxy-3-nitro phenyl acetate (B1210297), undergoes deacetylation to expose the hydroxyl group. google.com This step is typically carried out using an inorganic base under controlled temperature conditions. The subsequent regioselective methylation of the newly freed hydroxyl group at the 4-position is a key step. This reaction must be carefully controlled to ensure methylation occurs at the correct position, leading to the formation of 3-alkoxy-4-methoxy-2-nitrobenzaldehyde. google.com
| Step | Parameter | Condition |
|---|---|---|
| Deacetylation | Temperature | -10°C to 45°C |
| Reagent | Inorganic Base | |
| Molar Ratio (Substrate:Base) | 1:1.2-5 | |
| Methylation | Temperature | 35°C to 55°C (Heating) |
| Reagent | Methylating Agent (e.g., Methyl Chloride) | |
| Molar Ratio (Substrate:Reagent) | 1:0.5-2 |
The transformation of the aldehyde functional group into a carboxylic acid is a critical oxidation step. google.com The intermediate, 3-alkoxy-4-methoxy-2-nitrobenzaldehyde, is oxidized to form the corresponding benzoic acid derivative. Strong oxidizing agents are required for this conversion, with permanganate (B83412) salts being particularly effective. The choice between potassium permanganate and sodium permanganate can be made based on availability and reaction specifics, with the molar ratio being a key parameter for reaction efficiency. google.com
| Starting Material | Oxidizing Agent | Molar Ratio (Substrate:Oxidant) | Product |
|---|---|---|---|
| 3-alkoxy-4-methoxy-2-nitrobenzaldehyde | Potassium Permanganate or Sodium Permanganate | 1:2-5 | 3-alkoxy-4-methoxy-2-nitrobenzoic acid |
The final step in this sequence involves the deprotection of the alkoxy group at the 3-position to yield the target this compound. google.com This can be achieved using reagents like boron trichloride (B1173362) or a combination of an organic base and a lithium salt under heating. google.com
A significant challenge in the synthesis of substituted aromatic compounds is the control of regioselectivity, as nitration can potentially occur at different positions on the benzene (B151609) ring, leading to the formation of isomers. In the synthesis of this compound, an undesired isomer is formed. google.com While the synthetic route is designed to favor the desired product, the crude product contains a notable percentage of this isomer. google.com Purification is therefore essential. Recrystallization from a mixed solvent system, such as isopropanol (B130326) and water, is an effective technique for removing the unwanted isomer, significantly improving the purity of the final product. google.com
| Stage | Isomer Ratio (HPLC) | Purity of Final Product (HPLC) | Yield |
|---|---|---|---|
| Crude Product (after deprotection) | 8-9% | N/A | N/A |
| After Recrystallization | 0.4% | 99.4% | 83% |
An alternative approach to synthesizing nitrobenzoic acid derivatives involves the direct nitration of a substituted benzoic acid or its ester. mdpi.com This method can be more direct but poses challenges in controlling the position of nitration. For instance, the synthesis of bosutinib, a protein kinase inhibitor, involves the nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate using nitric acid in acetic acid. mdpi.com This reaction demonstrates the feasibility of introducing a nitro group onto a benzoic acid derivative that already possesses methoxy (B1213986) and other substituents. mdpi.com
Nitration of Substituted Benzoic Acid Derivatives
Direct Nitration Approaches
Direct nitration of 3-hydroxy-4-methoxybenzoic acid involves an electrophilic aromatic substitution reaction. The aromatic ring is activated by the electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups, and deactivated by the electron-withdrawing carboxylic acid (-COOH) group. The hydroxyl and methoxy groups are ortho- and para-directing, while the carboxylic acid group is meta-directing.
The interplay of these directing effects governs the position of the incoming electrophile, the nitronium ion (NO2+). The powerful activating and ortho, para-directing influence of the hydroxyl group, combined with the ortho-directing effect of the methoxy group, strongly favors substitution at the positions ortho and para to these groups. The carboxylic acid group directs the nitro group to the positions meta to it. The position of nitration in this compound is at the C-2 position, which is ortho to the hydroxyl group and meta to the carboxylic acid group, indicating a synergistic directing effect.
Comparative Studies on Nitrating Agents and Solvents
The choice of nitrating agent and solvent system is critical in achieving high yields and selectivity in the synthesis of this compound. Various systems have been explored for the nitration of phenols and their derivatives, which offer insights into suitable conditions for the target compound.
Traditional methods often employ a mixture of concentrated nitric acid and sulfuric acid. However, to improve selectivity and reduce the harshness of the reaction conditions, alternative reagents have been investigated. A Chinese patent suggests the use of concentrated nitric acid or fuming nitric acid in halogenated solvents like dichloroethane, dichloromethane, or chloroform for the nitration of a related starting material. google.com Studies on other phenolic compounds have demonstrated the efficacy of various metal nitrates and other reagent systems, which could be applicable to the synthesis of the target molecule.
Below is a comparative table of different nitrating systems used for substituted phenols, which could be adapted for the synthesis of this compound.
Interactive Data Table: Comparison of Nitrating Systems for Phenolic Compounds
| Nitrating Agent/System | Substrate Example | Solvent | Key Findings/Yields | Reference(s) |
|---|---|---|---|---|
| Concentrated/Fuming HNO₃ | 3-alkoxy-4-acetoxybenzaldehyde | Dichloromethane | Effective for nitration, forms the basis of a patented synthesis. | google.com |
| Cu(NO₃)₂ · 3H₂O | Phenol (B47542) | Acetone | Good yields (77-84%) with a low ortho/para isomer ratio. | ijcce.ac.ir |
| Fe(NO₃)₃ · 9H₂O | Phenol | Acetonitrile (B52724) | High yields with good selectivity. | ijcce.ac.ir |
| NaNO₂ / Oxalic Acid / Wet SiO₂ | Substituted Phenols | Dichloromethane | High yields (89-95%) at room temperature. | researchgate.net |
| NH₄NO₃ / KHSO₄ | Phenols | Acetonitrile | Good to excellent yields with high regioselectivity for o-nitrophenols. | dergipark.org.tr |
| Nitric Acid / SDS (aq.) | Aromatic Compounds | Water | Mild conditions with high regioselectivity. | rsc.org |
Advanced Synthetic Strategies and Methodological Refinements
Regioselective Control in Electrophilic Aromatic Nitration
Achieving high regioselectivity is a primary challenge in the nitration of polysubstituted benzene rings. In the case of 3-hydroxy-4-methoxybenzoic acid, the desired product is the 2-nitro isomer. The regiochemical outcome is dictated by the electronic effects of the substituents.
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.
Methoxy Group (-OCH₃): An activating, ortho, para-directing group.
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.
The formation of the 2-nitro isomer is favored because this position is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxylic acid group. Studies on the nitration of guaiacol (B22219) (2-methoxyphenol), a structurally related compound, also show a preference for nitration at the positions ortho and para to the hydroxyl group, yielding primarily 4- and 6-nitroguaiacol. nih.gov This further supports the predicted regioselectivity in the nitration of isovanillic acid. The solvent environment can also play a role in altering the selectivity of the reaction. semanticscholar.org
Application of Protecting Group Chemistry for Directed Synthesis
To enhance yield and selectivity, and to prevent unwanted side reactions such as oxidation of the phenol, protecting group strategies are often employed. numberanalytics.comjocpr.comuchicago.eduresearchgate.net This involves temporarily masking the more reactive functional groups, carrying out the nitration, and then deprotecting to yield the final product.
A patented method for producing this compound utilizes this approach, starting from 3-alkoxy-4-acetoxybenzaldehyde. google.com In this route, the hydroxyl group is protected as an acetate, and the carboxylic acid is generated from an aldehyde group later in the synthesis. This strategy effectively directs the nitration and avoids potential complications.
Similarly, in the synthesis of pharmaceuticals like Gefitinib and Bosutinib, which use derivatives of isovanillic acid as starting materials, the hydroxyl and carboxyl groups are often protected before the nitration step. For instance, the carboxylic acid can be converted to a methyl ester, and the hydroxyl group can be alkylated. ijcce.ac.irnih.gov Following nitration, these protecting groups are removed to yield the desired substituted nitrobenzoic acid.
Development of Scalable and Environmentally Sustainable Production Methods
Traditional nitration methods using mixed acids (HNO₃/H₂SO₄) pose significant environmental and safety risks, including the use of highly corrosive reagents and the generation of acidic waste. rsc.org Consequently, there is a growing interest in developing greener, more sustainable alternatives.
Several innovative approaches to nitration have been reported that align with the principles of green chemistry:
Solid-Supported Reagents: Using reagents supported on solid materials, such as zeolite H-Y-supported copper(II) nitrate (B79036), can simplify product purification and potentially allow for catalyst recycling. tandfonline.com
Photochemical Nitration: This method utilizes UV radiation to carry out the nitration of aromatic compounds like phenol and salicylic (B10762653) acid, often under milder conditions than traditional methods. researchgate.netmjcce.org.mkmjcce.org.mk
Mechanochemistry: A solvent-minimized approach using ball milling with a benign organic nitrating agent has been developed. This energy-efficient method enhances the green metrics compared to conventional solvent-based processes. rsc.org
A patented method for preparing a related compound, 3-nitro-4-methoxybenzoic acid, is claimed to be suitable for industrial production, featuring high product yield, low cost, and no generation of waste residues, thus meeting the requirements for green and environmentally friendly production. google.com Another patent for the target compound also highlights advantages such as high yield, environmental protection, and suitability for industrial mass production. google.com These advanced methods represent a move towards more scalable and sustainable manufacturing processes.
Chemical Transformations and Reaction Mechanisms of 3 Hydroxy 4 Methoxy 2 Nitrobenzoic Acid
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The mechanism typically involves an initial attack by the electron-rich aromatic ring on an electrophile, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu Aromaticity is subsequently restored through the loss of a proton. msu.edu
The synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzoic acid involves the introduction of a nitro group onto a precursor molecule, typically via an electrophilic nitration reaction. google.com The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated by the reaction of nitric acid with a stronger acid, usually sulfuric acid. masterorganicchemistry.comlibretexts.org
The mechanism proceeds as follows:
Formation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion.
Nucleophilic Attack: The π-electron system of the precursor aromatic ring (e.g., 3-hydroxy-4-methoxybenzoic acid) attacks the nitronium ion. This rate-determining step disrupts the aromaticity and forms a resonance-stabilized cyclohexadienyl cation (arenium ion). msu.edu
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group, restoring the aromatic system and yielding the final product. masterorganicchemistry.com
A plausible synthetic route starts from 3-alkoxy-4-acetoxybenzaldehyde, which undergoes nitration, deacetylation, methylation, oxidation to the carboxylic acid, and finally deprotection to yield this compound. google.com
The position of the incoming nitro group is directed by the substituents already present on the aromatic ring. In the case of a precursor like 3-hydroxy-4-methoxybenzoic acid, the interplay between these groups determines the final regiochemistry.
Activating Groups: The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are powerful activating groups. msu.edu They donate electron density to the ring through resonance (the +R effect), stabilizing the positive charge in the arenium ion intermediate. This effect is strongest at the ortho and para positions, making them ortho, para-directors. vaia.com
Deactivating Group: The carboxylic acid (-COOH) group is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. vedantu.comaskfilo.com This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. vedantu.comquora.com
The nitration of 3-hydroxy-4-methoxybenzoic acid results in the nitro group entering at the C-2 position. This outcome is dictated by the powerful ortho, para-directing influence of the hydroxyl and methoxy groups, which overrides the meta-directing effect of the carboxyl group. The position is ortho to the hydroxyl group and meta to the carboxyl group.
| Substituent | Type | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -OH (Hydroxyl) | Activating | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Activating | Strongly Activating | Ortho, Para |
| -COOH (Carboxyl) | Deactivating | Moderately Deactivating | Meta |
| -NO₂ (Nitro) | Deactivating | Strongly Deactivating | Meta |
Transformations Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a key site for chemical transformations, including esterification and decarboxylation.
Esterification of this compound with an alcohol, typically under acidic catalysis, proceeds through a nucleophilic acyl substitution mechanism. The generally accepted mechanism involves several equilibrium steps:
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.
Elimination of Water: The intermediate collapses, expelling a molecule of water (a good leaving group) and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
The kinetics of the esterification of substituted benzoic acids are influenced by the electronic nature of the ring substituents. acs.org Electron-withdrawing groups, such as the nitro group present in the target molecule, can affect the reaction rate by influencing the electrophilicity of the carbonyl carbon. While they increase the partial positive charge on the carbonyl carbon, they can also decrease the basicity of the carbonyl oxygen, affecting the initial protonation step. Studies on various substituted benzoic acids show a complex relationship between substituent effects and reaction velocity. acs.orgacs.org
| Substituent | Velocity Constant (k x 10⁴) at 25°C | Activation Energy (calories) |
|---|---|---|
| H (Benzoic Acid) | 2.14 | 15,700 |
| p-Methoxy | 1.15 | 16,100 |
| m-Methoxy | 2.50 | 15,500 |
| m-Nitro | 18.5 | 14,500 |
| p-Nitro | 27.1 | 14,300 |
Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this reaction usually requires high temperatures. The thermal stability and decomposition pathways of nitrobenzoic acids have been investigated, providing insight into the potential decarboxylation of this compound. scielo.br
Studies on nitrobenzoic acid isomers show that they undergo significant exothermic decomposition at elevated temperatures. scielo.br The decomposition process is complex and can be influenced by the position of the nitro group. The initial step in the thermal decomposition of many organic solids is often the rupture of the weakest bond. rsc.orgrsc.org For nitroaromatic acids, decomposition can involve both the loss of CO₂ from the carboxyl group and reactions involving the nitro group itself. acs.org The explosive decomposition of nitro compounds is a redox process where the nitro group acts as an oxidant and the hydrocarbon portion as fuel. wikipedia.org
| Isomer | Peak Decomposition Temperature (°C at 1.0 °C/min) | Decomposition Heat (J/g at 1.0 °C/min) |
|---|---|---|
| o-Nitrobenzoic acid | 196 | 327.05 |
| m-Nitrobenzoic acid | 181 | - |
| p-Nitrobenzoic acid | 205 | 1003.98 |
Redox Chemistry of the Nitro Functionality
The nitro group is a versatile functional group that readily participates in reduction reactions. nih.govnih.gov The redox chemistry of the nitro group in this compound is a critical aspect of its reactivity, as the reduction products (hydroxylamines and amines) have significantly different chemical and electronic properties.
The reduction of an aromatic nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov
Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Step 1 (Two-electron reduction): The nitro group is reduced to a nitroso group.
Step 2 (Two-electron reduction): The nitroso group is rapidly reduced further to a hydroxylamine.
Step 3 (Two-electron reduction): The hydroxylamine is reduced to the corresponding amine.
This transformation can be achieved using a variety of reducing agents:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.org It is a clean and efficient method.
Metals in Acid: Reagents like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are classic methods for nitro group reduction. masterorganicchemistry.com
Transfer Hydrogenation: This involves using a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, with a catalyst.
The reduction of the nitro group dramatically alters the electronic properties of the substituent. The strongly electron-withdrawing and meta-directing nitro group (-NO₂) is converted into the strongly electron-donating and ortho, para-directing amino group (-NH₂). masterorganicchemistry.com This conversion has profound implications for subsequent chemical reactions.
Catalytic and Stoichiometric Reduction to Amino Derivatives
The conversion of the nitro group on the aromatic ring of this compound to an amino group is a key transformation, yielding 3-Amino-2-hydroxy-4-methoxybenzoic acid. This reduction can be achieved through both catalytic and stoichiometric methods, employing a range of reducing agents and conditions.
Catalytic Reduction: Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the formation of clean products. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. evitachem.com Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (C). Another approach is transfer hydrogenation, which uses a hydrogen donor molecule, such as hydrazine or sodium borohydride (B1222165) (NaBH₄), in conjunction with a catalyst. evitachem.com
Stoichiometric Reduction: Stoichiometric reduction methods utilize metals that are consumed during the reaction. A classic example is the Béchamp reduction, which uses iron filings in an acidic medium. Other common stoichiometric reagents include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl). These methods are robust and have been historically significant in the synthesis of anilines from nitroaromatic compounds.
The following table summarizes various established methods for the reduction of aromatic nitro compounds, which are applicable to this compound.
| Method Type | Reagents/Catalyst | Description |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | The substrate is treated with hydrogen gas under pressure in the presence of a palladium or platinum catalyst. This is a highly efficient and clean method. |
| Transfer Hydrogenation | NaBH₄, Cu Catalyst | Uses a hydrogen donor like sodium borohydride in the presence of a catalyst, such as copper nanoparticles, offering a milder alternative to high-pressure hydrogenation. |
| Stoichiometric (Metal/Acid) | Fe, HCl or NH₄Cl | Known as the Béchamp reduction, this method uses metallic iron in an acidic solution to reduce the nitro group. |
| Stoichiometric (Metal Salt) | SnCl₂·2H₂O, HCl | A common laboratory method where tin(II) chloride acts as the reducing agent in a concentrated acidic environment. |
Investigation of Oxidative Transformations
The aromatic ring of this compound, substituted with both electron-donating (-OH, -OCH₃) and electron-withdrawing (-NO₂, -COOH) groups, presents several possibilities for oxidative transformations. The phenolic hydroxyl group is particularly susceptible to oxidation.
Research indicates that the hydroxyl group can be oxidized to form quinones. evitachem.com This transformation typically employs strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The oxidation of similar phenolic compounds, like 3-methoxy-4-hydroxybenzyl alcohol, is known to yield corresponding quinone structures (e.g., 2-methoxybenzoquinone), which supports this potential pathway for this compound. researchgate.net It is noteworthy that the synthesis of the parent compound can involve the oxidation of an aldehyde to a carboxylic acid using potassium permanganate, indicating the substituted benzene (B151609) ring is stable under certain oxidative conditions. google.com Other potential oxidative reactions could involve radical-mediated processes, leading to hydroxylation or demethoxylation, particularly under conditions like γ-radiolysis. researchgate.net
Nucleophilic Aromatic Substitution Pathways on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, despite the absence of a typical halide leaving group. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to a suitable leaving group. libretexts.org
In the case of this compound, studies suggest that the methoxy group (-OCH₃) can act as a nucleofuge (leaving group) in nucleophilic aromatic substitution reactions. evitachem.com The aromatic ring is sufficiently activated by the combined electron-withdrawing effects of the nitro group and the carboxyl group, enabling the displacement of the methoxy group by a strong nucleophile. This type of reaction has been observed in structurally related compounds. For instance, cation radical-accelerated nucleophilic substitution has been demonstrated for guaiacol (B22219) (2-methoxyphenol) derivatives, where a methoxy group serves as the nucleofuge. science.gov Furthermore, a key step in a patented synthesis of a related compound involves the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid by a base, which proceeds via a nucleophilic substitution mechanism to displace a methoxy group. google.com This provides strong evidence for the viability of SNAr pathways on this substituted ring system.
Computational and Theoretical Chemistry Approaches for 3 Hydroxy 4 Methoxy 2 Nitrobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic characteristics. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed molecular insights.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. By approximating the electron density, DFT calculations can identify the lowest energy conformation of a molecule, which corresponds to its most stable structure.
For a substituted benzoic acid like 3-hydroxy-4-methoxy-2-nitrobenzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable arrangement of its atoms. researchgate.net These calculations would precisely determine bond lengths, bond angles, and dihedral angles. The orientation of the carboxyl, nitro, hydroxyl, and methoxy (B1213986) groups relative to the benzene (B151609) ring is crucial for understanding intramolecular interactions, such as hydrogen bonding between the hydroxyl or carboxyl group and the adjacent nitro group. Studies on related molecules like 2-, 3-, and 4-nitrobenzoic acids have successfully used DFT to correlate the substituent positions with molecular geometry. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for 3-Nitrobenzoic Acid (Calculated using B3LYP/6-311++G ). Note: This data is for a related compound and serves as an example of typical DFT output.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | 1.397 | C2-C1-C6 |
| C-O(H) | 1.355 | O-C-O(H) |
| C=O | 1.211 | C1-C2-N |
| N-O1 | 1.225 | O1-N-O2 |
| Data adapted from studies on nitrobenzoic acid isomers. researchgate.net |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. While computationally more intensive than DFT, methods like Hartree-Fock (HF) provide valuable information on electronic properties.
These calculations can determine the distribution of electron density across the this compound molecule. This is crucial for identifying electron-rich and electron-deficient regions, which in turn dictates the molecule's reactivity. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the electron-donating effects of the hydroxyl and methoxy groups, creates a complex electronic landscape. quora.com Natural Bond Orbital (NBO) analysis, often performed after geometry optimization, can provide detailed information on atomic charges and intramolecular charge transfer interactions. This would reveal, for instance, the extent of electron delocalization from the oxygen atoms of the methoxy and hydroxyl groups into the aromatic ring and the counteracting pull from the nitro group.
Computational Modeling of Spectroscopic Properties
Theoretical calculations are invaluable for interpreting and predicting experimental spectra, including NMR, IR, Raman, and UV-Vis.
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated.
For this compound, these predictions would help in assigning the signals in an experimental spectrum. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents. The calculation would predict the specific shifts for the protons of the methoxy group and the hydroxyl group, as well as the three protons on the aromatic ring. Comparing these theoretical values with experimental data is a powerful method for structural verification. DFT-based methods have been shown to predict ¹H chemical shifts with a root mean square error of 0.2–0.4 ppm. nih.gov
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid). Note: This data is for a related compound to demonstrate the methodology.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C-COOH | 170.1 | 168.5 |
| C-OH | 148.2 | 147.9 |
| C-OCH₃ | 152.0 | 151.6 |
| C1 | 122.5 | 122.1 |
| C2 | 113.1 | 112.8 |
| C5 | 115.5 | 115.0 |
| C6 | 124.9 | 124.3 |
| Values are representative and adapted from general knowledge of NMR prediction accuracy. |
Computational methods can simulate the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation using DFT (e.g., B3LYP/6-311++G(d,p)) can predict the wavenumbers and intensities of these vibrational modes.
The simulated spectra for this compound would show characteristic peaks for each functional group. For example, the calculations would predict the stretching frequencies for the O-H bond of the carboxylic acid and the phenolic hydroxyl group, the C=O stretch of the carboxyl group, the asymmetric and symmetric stretches of the NO₂ group, the C-O stretches of the methoxy group and ether linkage, and various vibrations of the aromatic ring. A comparison between the computed and experimental spectra aids in the definitive assignment of vibrational bands. researchgate.net
Table 3: Representative Calculated Vibrational Frequencies for Substituted Benzoic Acids. Note: This data illustrates typical frequency ranges for functional groups found in the target molecule.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxyl) | ~3500-3600 (monomer) |
| O-H Stretch (Phenol) | ~3600-3650 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C=O Stretch | ~1750-1780 |
| C=C Stretch (Aromatic) | ~1400-1600 |
| NO₂ Asymmetric Stretch | ~1550-1580 |
| NO₂ Symmetric Stretch | ~1350-1380 |
| C-O Stretch (Methoxy) | ~1200-1270 |
| Data adapted from computational studies on nitrobenzoic and methoxybenzoic acids. researchgate.netresearchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations predict the wavelengths of maximum absorption (λmax) in an electronic (UV-Vis) spectrum.
For this compound, TD-DFT calculations would identify the electronic transitions, such as π → π* and n → π* transitions, that are responsible for its UV-Vis absorption bands. The analysis of the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can explain these transitions in terms of intramolecular charge transfer. researchgate.net For instance, excitation might involve the transfer of electron density from the electron-rich substituted benzene ring to the electron-deficient nitro group. Such studies on related compounds like 4-hydroxy-3-methoxybenzoic acid have shown that electronic transitions involve charge transfer from the phenyl part of the molecule to the oxygen atoms of the functional groups. researchgate.net
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For this compound, theoretical methods can elucidate the mechanisms of its synthesis, identifying key intermediates, transition states, and the energetic factors that govern the reaction's progress. A primary synthetic route to this compound involves the electrophilic nitration of a substituted benzene ring, a classic but complex transformation whose pathway can be precisely mapped using computational models.
Transition State Analysis for Key Synthetic Steps
The synthesis of this compound typically involves the nitration of a precursor such as 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) or its methyl ester. mdpi.commdpi.com This electrophilic aromatic substitution is a cornerstone of organic synthesis, and its mechanism has been a subject of detailed computational study. eurjchem.com The key step is the attack of the aromatic ring by the nitronium ion (NO₂⁺), which is generated in situ from nitric acid, often with the aid of a stronger acid like sulfuric acid. eurjchem.com
Transition state analysis, commonly performed using Density Functional Theory (DFT), allows for the precise characterization of the high-energy point along the reaction coordinate between reactants and intermediates. eurjchem.comresearchgate.net For the nitration of the precursor to this compound, the key transition state would be for the addition of the nitronium ion to the electron-rich benzene ring.
Key features of the transition state for electrophilic nitration include:
Formation of the C-N bond: The primary event is the formation of a new covalent bond between a carbon atom of the benzene ring and the nitrogen atom of the nitronium ion. eurjchem.com
Asynchronous Bond Formation: Computational studies on similar reactions suggest that the bond-forming process is often asynchronous. researchgate.net
Disruption of Aromaticity: As the C-N bond forms, the sp² hybridization of the attacked carbon begins to change, leading to the formation of a high-energy intermediate known as the sigma complex (or arenium ion), where the aromaticity of the ring is temporarily lost. eurjchem.com
Structural Parameters: The transition state is characterized by a specific geometry, including the C-N bond length (which is longer than in the final intermediate) and the angles of approach of the electrophile.
DFT calculations can determine the activation energy (Ea) associated with this transition state, which is the energy barrier that must be overcome for the reaction to proceed. eurjchem.com This barrier is a critical factor in determining the reaction rate. For substituted benzenes, the position of nitration (regioselectivity) is governed by the stability of the corresponding transition states. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. Computational analysis would confirm that the transition state leading to nitration at the 2-position is energetically favored due to the powerful directing effects of the adjacent hydroxyl and methoxy groups.
Energetic Profiles and Reaction Pathways of Chemical Transformations
A complete reaction pathway can be mapped by calculating the energies of all reactants, intermediates, transition states, and products. This creates an energetic profile, or reaction coordinate diagram, that provides a comprehensive view of the transformation's thermodynamics and kinetics.
The nitration reaction to form this compound can be computationally modeled as a multi-step process:
Generation of the Electrophile: The reaction between nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺). This step itself involves intermediates and transition states. eurjchem.com
Electrophilic Attack: The NO₂⁺ ion attacks the aromatic ring of the precursor molecule. This step proceeds through the key transition state (TS1) to form the sigma complex intermediate. DFT calculations show this step requires surmounting an activation barrier. eurjchem.com
Deprotonation: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. This step proceeds through a second, typically lower-energy, transition state (TS2). eurjchem.com
The table below outlines a hypothetical energetic profile for the key nitration step, based on general principles from DFT studies of benzene nitration. eurjchem.com The values represent the relative free energies (ΔG) that would be calculated.
| Step | Species | Relative Free Energy (ΔG) | Description |
| Reactants | 3-Hydroxy-4-methoxybenzoic acid + NO₂⁺ | 0 kcal/mol (Reference) | The starting point of the electrophilic attack. |
| Transition State 1 | [C₈H₈O₄---NO₂]‡ | + (Positive Value) | The high-energy transition state for the addition of the nitronium ion, representing the activation energy barrier for the C-N bond formation. |
| Intermediate | Sigma Complex (Arenium Ion) | +/- (Near Reactant Energy) | A true energy minimum on the pathway where the NO₂ group is attached but the ring's aromaticity is lost. |
| Transition State 2 | [Sigma Complex---Base]‡ | + (Low Positive Value) | The transition state for the removal of a proton by a base to restore aromaticity. This barrier is typically very low. |
| Product | This compound + H⁺ | - (Negative Value) | The final, energetically favorable product of the reaction. |
Investigation of Intermolecular Interactions and Supramolecular Assemblies
The solid-state structure and bulk properties of this compound are governed by a complex network of intermolecular interactions. Computational methods are essential for characterizing these non-covalent forces, which dictate how individual molecules recognize each other and assemble into larger, ordered structures like crystals.
Hydrogen Bonding Network Characterization
The molecular structure of this compound contains multiple functional groups capable of acting as hydrogen bond donors and acceptors: the carboxylic acid group (-COOH), the phenolic hydroxyl group (-OH), and the nitro group (-NO₂). This allows for the formation of a robust and intricate hydrogen bonding network.
Computational studies on closely related molecules, such as substituted benzoic acids and methyl 4-hydroxy-3-nitrobenzoate, provide a clear model for the interactions expected. mdpi.comresearchgate.net The most prominent interaction is the formation of a cyclic dimer, where two carboxylic acid groups associate through a pair of strong O-H···O hydrogen bonds. researchgate.netnih.gov This is a characteristic motif for nearly all carboxylic acids in the solid state.
Beyond the carboxylic dimer, other significant hydrogen bonds can form:
The phenolic hydroxyl group can act as a donor to the nitro group of an adjacent molecule (O-H···O-N).
The phenolic hydroxyl could also donate to the carbonyl oxygen of the carboxylic acid.
In some arrangements, weak C-H···O interactions involving aromatic C-H bonds and oxygen acceptors (from the nitro or carbonyl groups) can further stabilize the structure. mdpi.com
These interactions typically link the primary carboxylic acid dimers into extended chains or sheets. mdpi.com Quantum chemical calculations, such as those using the Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantify the strength of these hydrogen bonds by analyzing the electron density at the bond critical points. rsc.org
Analysis of Non-Covalent Interactions
In addition to hydrogen bonds, other non-covalent interactions are crucial for the formation of the supramolecular assembly. semanticscholar.org Aromatic compounds like this compound are heavily influenced by π-stacking interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. researchgate.net The surface is mapped with colors to indicate the types and relative importance of different non-covalent interactions. For a molecule like this compound, a Hirshfeld analysis would likely show dominant contributions from O···H contacts (representing hydrogen bonds) and H···H contacts, with a significant contribution from C···H and C···C/C···O contacts related to π-stacking and other van der Waals forces. researchgate.net
The table below summarizes the types of non-covalent interactions expected to stabilize the supramolecular structure of this compound.
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Energy Range (kcal/mol) | Role in Supramolecular Assembly |
| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | 5 - 15 | Formation of primary centrosymmetric dimers. researchgate.net |
| Moderate Hydrogen Bond | Phenolic Hydroxyl (O-H) | Nitro Group (O-N) | 3 - 7 | Linking dimers into chains or sheets. |
| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | 1 - 3 | Stabilizing the packing of aromatic rings in layers. mdpi.com |
| Weak Hydrogen Bond | Aromatic C-H | Oxygen atoms (Nitro, Carbonyl, Methoxy) | 0.5 - 2 | Providing additional stabilization to the 3D network. mdpi.com |
| Van der Waals Forces | All atoms | All atoms | Variable | General, non-directional packing forces. semanticscholar.org |
Electrostatic Potential Mapping and Molecular Recognition Principles
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for understanding and predicting how a molecule will interact with other molecules, such as other monomers in a crystal lattice or a receptor in a biological system. chemrxiv.org The MEP map uses a color scale to indicate regions of different potential:
Red/Yellow: Regions of negative potential, which are electron-rich and prone to electrophilic attack. These are associated with lone pairs on electronegative atoms.
Blue/Green: Regions of positive potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net
For this compound, the MEP map would reveal distinct electrostatic features that govern its molecular recognition properties:
Most Negative Regions: The most intense negative potential (deep red) would be located around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid. The oxygen of the phenolic hydroxyl group would also be a site of negative potential. nih.govchemrxiv.org These sites are the primary hydrogen bond acceptors.
Most Positive Regions: The most positive potential (deep blue) would be concentrated on the acidic hydrogen of the carboxylic acid group, followed by the hydrogen of the phenolic hydroxyl group. These are the strongest hydrogen bond donor sites.
Aromatic Ring: The π-system of the aromatic ring generally exhibits a region of moderate negative potential above and below the plane of the ring, making it susceptible to interactions with positive regions (π-stacking).
This electrostatic landscape dictates molecular recognition. The strong positive potential of the carboxylic acid proton has a high affinity for the strong negative potential of the carbonyl oxygen on another molecule, leading to the highly favorable formation of the cyclic dimer. This principle of matching complementary electrostatic regions is the fundamental basis for the self-assembly of the molecules into a stable, ordered supramolecular structure.
Derivatization and Analog Synthesis of 3 Hydroxy 4 Methoxy 2 Nitrobenzoic Acid
Synthesis of Carboxylic Acid Esters
The carboxylic acid group of 3-hydroxy-4-methoxy-2-nitrobenzoic acid and its analogs is readily converted into esters. This transformation is a common strategy in medicinal chemistry and materials science to modify the compound's physicochemical properties. Esterification can be achieved by reacting the parent acid with an appropriate alcohol in the presence of an acid catalyst.
For instance, a related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, can be converted into its corresponding ester by reaction with an esterifying agent under acidic conditions. google.com Similarly, the synthesis of Bosutinib, a kinase inhibitor, begins with the esterification of the structurally similar 3-methoxy-4-hydroxybenzoic acid. nih.gov The synthesis of methyl esters from dihalogeno-4-hydroxy-benzoic acids further illustrates common esterification procedures applicable to this class of compounds. researchgate.net These reactions typically involve standard methods such as Fischer-Speier esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst.
Table 1: Examples of Esterification Reactions on Related Benzoic Acids
| Starting Material | Reagents | Product | Reference |
| 3-methoxy-4-hydroxybenzoic acid | CH₃OH, Acid Catalyst | Methyl 3-methoxy-4-hydroxybenzoate | nih.gov |
| 5-hydroxy-4-methoxy-2-nitrobenzoic acid | Esterifying Agent, Acid | 5-hydroxy-4-methoxy-2-nitrobenzoic acid ester | google.com |
| 3,5-dihalogeno-4-hydroxybenzoic acid | CH₃OH, Acid Catalyst | 3,5-dihalogeno-4-hydroxybenzoic acid methyl ester | researchgate.net |
Preparation of Amino-Substituted Analogues via Nitro Group Reduction
The reduction of the nitro group on the aromatic ring to an amine is a fundamental transformation for producing amino-substituted analogues. This reaction opens pathways to a wide array of further derivatives, such as amides and sulfonamides. The conversion of an aromatic nitro compound to an aniline (B41778) derivative typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov
Several methods are effective for this reduction. A common and efficient method involves the use of metallic iron in an acidic medium, such as acetic acid. mdpi.com For example, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate was successfully reduced to its corresponding 2-amino analog using powdered iron in acetic acid. mdpi.com An alternative system employs powdered iron with an ammonium (B1175870) chloride solution. nih.gov While catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a powerful reduction technique, it has been reported to result in incomplete conversions for some substrates in this family. nih.govmdpi.com
The general mechanism for the reduction of nitroarenes was first described by Haber and can proceed through a direct route (nitro → nitroso → hydroxylamine → amine) or a condensation route involving azoxy and azo intermediates. unimi.it
Table 2: Conditions for Nitro Group Reduction in Analogous Compounds
| Starting Material | Reducing System | Product | Reported Yield/Conversion | Reference |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Powdered Iron, Acetic Acid | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Satisfactory Yield | mdpi.com |
| Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate | Powdered Iron, NH₄Cl | Methyl 2-amino-4-(3-chloropropoxy)-3-methoxybenzoate | 91.5% | nih.gov |
| Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate | Pd/C, H₂ | Methyl 2-amino-4-(3-chloropropoxy)-3-methoxybenzoate | 85% (incomplete) | nih.gov |
Alkylation and Arylation Strategies on Hydroxyl and Methoxy (B1213986) Groups
The hydroxyl and methoxy groups of this compound and its derivatives serve as handles for alkylation and arylation reactions. The phenolic hydroxyl group is particularly amenable to O-alkylation. This reaction is typically carried out by treating the phenol (B47542) with an alkylating agent, such as an alkyl halide, in the presence of a weak base.
For example, the hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate can be alkylated with 1-bromo-3-chloropropane (B140262) using potassium carbonate as the base in a dimethylformamide (DMF) solvent. mdpi.com This specific reaction is a key step in the synthesis of precursors for pharmaceuticals like Gefitinib and Bosutinib. nih.govmdpi.com Methylation of hydroxyl groups to form methoxy groups is also a common derivatization, as seen in the synthesis of 3,5-dichloro-4-methoxy-benzoic acid methyl ester. researchgate.net Conversely, demethylation of a methoxy group to a hydroxyl group can also be achieved, for example, by reacting a 4,5-dimethoxy-2-nitrobenzoic acid compound with a strong base, which highlights the possibility of interconverting these functionalities. google.com
Table 3: Alkylation of Hydroxyl Groups in Related Structures
| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |
| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane | K₂CO₃ / DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | mdpi.com |
| Methyl 3-methoxy-4-hydroxybenzoate | 1-bromo-3-chloropropane | Base | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | nih.gov |
| 3,5-dihalogeno-4-hydroxybenzoic acid methyl ester | Methylating Agent | Base | 3,5-dihalogeno-4-methoxybenzoic acid methyl ester | researchgate.net |
Introduction of Other Functional Groups via Substitution Reactions
The introduction of other functional groups onto the aromatic ring can be accomplished through various substitution reactions. The existing substituents on this compound direct the position of incoming groups in electrophilic aromatic substitution (EAS) reactions. The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups, while the carboxylic acid and nitro groups are deactivating, meta-directing groups. vaia.com The regioselectivity of a substitution reaction would depend on the interplay of these directing effects and the reaction conditions.
Another strategy is nucleophilic aromatic substitution (NAS), which is feasible due to the presence of the electron-withdrawing nitro group. In NAS, a nucleophile replaces a leaving group (like a halogen) on the aromatic ring. For example, a related compound, 3-nitro-4-chlorobenzoic acid methyl ester, can react with ammonia (B1221849) in a polyhydric alcohol solvent, where the amino group displaces the chloro substituent to yield 3-nitro-4-aminobenzoic acid amide. google.com This demonstrates that if a suitable leaving group were present on the ring of a this compound analog, it could be displaced by various nucleophiles to introduce new functionalities.
Table 4: Example of Nucleophilic Aromatic Substitution on a Related Nitrobenzoate
| Starting Material | Reagent | Reaction Type | Product | Reference |
| 3-nitro-4-chlorobenzoic acid methyl ester | Ammonia | Nucleophilic Aromatic Substitution | 3-nitro-4-aminobenzoic acid amide | google.com |
Applications of 3 Hydroxy 4 Methoxy 2 Nitrobenzoic Acid in Advanced Organic Synthesis
Precursor in Pyrrolobenzodiazepine (PBD) Compound Synthesis
3-Hydroxy-4-methoxy-2-nitrobenzoic acid is a crucial intermediate in the synthesis of pyrrolobenzodiazepines (PBDs). nih.gov PBDs are a class of sequence-selective DNA-binding agents that can form a covalent bond with guanine (B1146940) bases in the minor groove of DNA. nih.gov This interaction interferes with DNA processing, leading to cytotoxic effects, which has made PBDs a significant area of research for antitumor therapies. nih.gov The structural framework of this compound provides the necessary substituted anthranilic acid core required for the elaboration of the PBD tricycle. Its synthesis has been a subject of study to ensure a stable and high-yield supply for the production of these complex antitumor agents. nih.gov
Intermediate for Complex Natural Product Total Synthesis
The strategic placement of reactive functional groups makes this compound an important component in the total synthesis of intricate natural products.
Role in Antitumor Ansamycin Derivatives Elaboration
The utility of this compound extends to the synthesis of PBDs, a class of compounds that are part of the broader family of antitumor antibiotics, which also includes ansamycins. nih.gov PBDs themselves were first identified in 1965. nih.gov The development of synthetic routes to PBDs, which relies on key intermediates like this compound, is critical for producing analogues with potential therapeutic applications against cancer. nih.gov
Contribution to Mellein-Type 3,4-Dihydroisocoumarin Assembly
While direct synthesis of mellein-type compounds from this compound is not prominently documented, the synthesis of the core 3,4-dihydroisocoumarin (DHIC) lactone structure has been achieved using structurally related nitrobenzoic acids. For instance, research has demonstrated the synthesis of a 7-methoxy-3,4-dihydroisocoumarin from 3-methoxy-2-nitrobenzoic acid. nih.gov This highlights the potential of substituted nitrobenzoic acids as precursors for the mellein (B22732) scaffold, which is found in many natural products exhibiting a wide range of biological activities, including antifungal, phytotoxic, and antibacterial properties. nih.govgoogle.com
Building Block for Novel Pharmaceutical Scaffolds
The title compound's structure is integral to the creation of innovative molecular frameworks for drug discovery.
Utilisation in Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives
The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. A convenient synthetic pathway has been developed for methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, which are versatile building blocks for drug discovery. This synthesis begins with the closely related starting material, 3-hydroxy-4-nitrobenzoic acid. The process involves a sequence of reactions that underscores the utility of functionalized nitrobenzoic acids in constructing complex heterocyclic systems.
The key steps in the synthesis starting from a related nitrobenzoic acid are outlined below:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Esterification | Methanol (B129727) (MeOH), Sulfuric Acid (H₂SO₄), 65°C | Converts the carboxylic acid to a methyl ester for protection and solubility. |
| 2 | Alkylation (optional) | Alkyl halide, Potassium Carbonate (K₂CO₃), Acetonitrile (B52724) (CH₃CN) | Introduces various alkoxy groups to explore chemical space. |
| 3 | Nitro Group Reduction | Hydrogen (H₂), Palladium on Carbon (Pd/C) or Tin(II) Chloride (SnCl₂) | Reduces the nitro group to a primary amine, essential for the subsequent cyclization. |
| 4 | Thiazole Ring Formation | Potassium Thiocyanate (KSCN), Bromine (Br₂), Acetic Acid (CH₃COOH) | Cyclization of the aminobenzoate intermediate to form the 2-aminobenzothiazole (B30445) ring system. |
This synthetic strategy demonstrates how the functional groups of the initial nitrobenzoic acid are sequentially transformed to construct the final, highly substituted benzothiazole (B30560) product.
Role in the Synthesis of Specific Drug Intermediates (e.g., Gefitinib, AZD3759)
The substituted 2-nitrobenzoic acid moiety is a critical structural element in the synthesis of targeted cancer therapies.
In the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer treatment, a key intermediate is formed through the nitration of a precursor derived from methyl 3-hydroxy-4-methoxybenzoate. This nitration step introduces a nitro group at the C2 position, creating the core structure of this compound (in its esterified and alkylated form). This intermediate, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, is then carried through several steps to yield the final drug molecule.
The synthetic sequence leading to Gefitinib is summarized in the following table:
| Step | Starting Material | Reaction | Key Intermediate Formed | Purpose |
| 1 | Methyl 3-hydroxy-4-methoxybenzoate | Alkylation | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Adds the side chain required for the final structure. |
| 2 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitration | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Introduces the nitro group, creating the key functionalized aromatic ring. |
| 3 | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Reduction | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | Converts the nitro group to an amine for quinazoline (B50416) ring formation. |
| 4 | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | Cyclization & Chlorination | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | Forms the core quinazoline heterocycle and prepares it for final coupling. |
| 5 | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | Amination & Substitution | Gefitinib | Couples the quinazoline core with the appropriate aniline (B41778) and morpholine (B109124) moieties. |
Regarding the synthesis of AZD3759, another tyrosine kinase inhibitor, available literature does not describe a synthetic route that utilizes this compound. The documented synthesis of AZD3759 starts from a more complex quinazoline-based precursor.
Development of Bioactive Analogues for Ligand Design
This compound serves as a crucial starting material, or scaffold, for the synthesis of more complex, biologically active molecules. Its utility in ligand design stems from the specific arrangement of its functional groups—hydroxyl, methoxy (B1213986), and nitro groups on a benzoic acid core—which allows for targeted chemical modifications to create a library of new compounds, or analogues. These analogues can then be tested for various biological activities.
A significant application of this compound is as a key intermediate in the synthesis of pyrrolobenzodiazepines (PBDs). google.com PBDs are a class of compounds known for their ability to bind to specific DNA sequences, leading to potent anti-tumor properties. google.com The structural framework of this compound provides the necessary chemical features to construct the intricate PBD core.
The design of bioactive analogues often leverages the inherent properties of the benzoic acid scaffold. The hydroxyl and carboxyl groups, for instance, can interact with biological targets through hydrogen bonding, while the methoxy and nitro groups can be chemically altered to fine-tune the molecule's size, shape, and electronic properties. This process of systematic modification is central to medicinal chemistry, where chemists aim to enhance a compound's efficacy and selectivity for its intended biological target. The development of such compounds is critical for creating new therapeutic agents. google.com
Involvement in Dye Synthesis and Related Chemical Processes
While many substituted nitrobenzoic acids serve as precursors or intermediates in the synthesis of dyes, the direct involvement of this compound in large-scale commercial dye production is not extensively documented in readily available literature. However, its chemical structure contains the necessary components for potential use in dye synthesis.
Generally, the synthesis of azo dyes, a major class of synthetic colorants, involves two main steps: diazotization and coupling. nih.gov The process starts with an aromatic amine, which is converted into a diazonium salt. This salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aniline derivative, to form the azo dye. nih.gov
Nitrobenzoic acids can be utilized in this process, often by first reducing the nitro group to an amine. For example, 3-nitrobenzoic acid is a known intermediate in the synthesis of some azo dyes. chemcess.com Similarly, other nitrobenzoic acid derivatives, like 3-Methyl-4-Nitrobenzoic Acid, are recognized as critical building blocks in the creation of vibrant and stable colors for textiles and coatings. nbinno.com Research has also demonstrated the synthesis of novel azo dyes from 4-amino-2-nitrobenzoic acid, which is then coupled with various phenolic compounds. researchgate.net
Given this context, this compound could theoretically be used in dye synthesis through several pathways:
Reduction and Diazotization : The nitro group could be reduced to an amine (NH2), creating an amino-hydroxy-methoxybenzoic acid. This new compound could then be diazotized and coupled with another aromatic compound to produce an azo dye.
As a Coupling Component : The phenolic ring of this compound is activated by the hydroxyl (-OH) and methoxy (-OCH3) groups, making it potentially suitable as a coupling component to react with a diazonium salt.
While these pathways are chemically plausible, the specific application of this compound in this field remains a niche area compared to other, more common dye intermediates.
Exploration in Coordination Chemistry for Ligand Development and Metal Chelate Studies
The field of coordination chemistry focuses on the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. This compound is a molecule of significant interest for ligand development due to its specific arrangement of functional groups, which can readily bind to metal ions to form stable complexes called metal chelates.
The key to its chelating ability lies in the presence of a carboxylic acid group (-COOH) and a hydroxyl group (-OH) positioned next to each other on the aromatic ring (an ortho-hydroxy-benzoic acid arrangement). This configuration allows both groups to simultaneously bind to a metal ion, forming a stable, five-membered ring structure. This phenomenon, known as chelation, results in a much more stable metal complex than if the ligands were not linked together.
The potential of this compound as a ligand can be understood by comparing it to other well-known chelating agents with similar structural motifs. For example, hydroxypyridinones and kojic acid, which also feature a hydroxyl group adjacent to a carbonyl oxygen, are recognized as excellent chelators for hard metal ions.
Table 2: Analysis of Functional Groups in Metal Chelation
| Functional Group | Position | Role in Coordination Chemistry |
|---|---|---|
| Hydroxyl (-OH) | C3 | Acts as a primary binding site (donor atom) for metal ions by donating a lone pair of electrons from the oxygen atom. |
| Carboxylic Acid (-COOH) | C1 | The carbonyl oxygen acts as a second binding site, completing the chelate ring with the adjacent hydroxyl group. |
| Nitro (-NO2) | C2 | As a strong electron-withdrawing group, it can influence the acidity of the hydroxyl and carboxylic acid protons, thereby affecting the stability and formation of the metal complex. |
| Methoxy (-OCH3) | C4 | Can modify the solubility and electronic properties of the resulting metal chelate, but does not typically participate directly in chelation. |
The study of such metal chelates is vital for various applications, including the development of new catalysts, therapeutic agents, and materials with specific magnetic or optical properties. The precise structure of this compound allows chemists to design ligands that can selectively bind to specific metal ions, opening avenues for creating highly tailored coordination compounds.
Analytical Chemistry and Characterization Techniques for 3 Hydroxy 4 Methoxy 2 Nitrobenzoic Acid and Its Derivatives
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are fundamental for separating 3-Hydroxy-4-methoxy-2-nitrobenzoic acid from reaction mixtures, identifying impurities, and quantifying its concentration. These methods are crucial for both process control during synthesis and quality assurance of the final product.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating benzoic acid derivatives. sielc.comoup.com The method's high resolution allows for the accurate quantification of the target compound and the separation of structurally similar isomers, which is critical as isomers can have different chemical properties and biological activities.
In the synthesis of this compound, HPLC is used to determine the ratio of isomers formed during the nitration step and to assess the purity of the final product, with purities often exceeding 99%. google.com A typical RP-HPLC setup utilizes a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with an acid modifier such as phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form. sielc.comsielc.com UV detection is commonly employed, with the wavelength set around 254 nm to monitor the aromatic system. thermofisher.com
Table 1: Illustrative HPLC Conditions for Analysis of Substituted Benzoic Acids
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar compounds. oup.comresearchgate.net |
| Mobile Phase | Acetonitrile:Water with acid | Common solvents for eluting benzoic acids; acid suppresses ionization. sielc.comsielc.com |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used for separating complex mixtures containing the substrate and its metabolites. researchgate.net |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. oup.com |
| Detection | UV at ~254 nm | Strong absorbance by the aromatic ring and nitro group. thermofisher.com |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions during the synthesis of this compound. google.com It is used to qualitatively track the consumption of reactants and the formation of products and intermediates. By comparing the retention factor (Rf) values of spots on the TLC plate with those of known standards, chemists can quickly assess the status of the reaction.
For separating benzoic acid derivatives, silica (B1680970) gel plates are common stationary phases. ijcps.org The mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or benzene) and a more polar solvent (like ethyl acetate (B1210297) or ether), with a small amount of acetic or formic acid to prevent the streaking of the acidic analyte. researchgate.netresearchgate.net Visualization of the spots can be achieved under UV light (254 nm) due to the UV-active nature of the aromatic ring. irjmets.com TLC is also invaluable for identifying the presence of isomers and byproducts in the crude product mixture. google.com
Table 2: Example TLC Systems for Benzoic Acid Derivatives
| Stationary Phase | Mobile Phase System | Application/Reference |
|---|---|---|
| Silica Gel G | Benzene (B151609):Dioxane:Acetic Acid (90:25:4) | General separation of nitro-substituted compounds. |
| Polyamide | Aqueous α-cyclodextrin | Separation of ortho, meta, and para isomers. researchgate.net |
| Silica Gel | Hexane:Propan-2-ol (9.5:0.5) with controlled gas phase | Enhances separation efficiency and selectivity. researchgate.net |
| Silica Gel | Chloroform (B151607):Methanol (9:1) | Monitoring synthesis of related compounds. |
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of this compound. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. google.com
In the ¹H NMR spectrum, the aromatic region would display two distinct signals for the two protons on the benzene ring. Due to the substitution pattern, these protons would appear as doublets. The chemical shifts are influenced by the electronic effects of the substituents (-COOH, -OH, -OCH₃, -NO₂). The methoxy (B1213986) group (-OCH₃) would produce a singlet, typically around 3.9 ppm. asianpubs.org The acidic proton of the carboxyl group and the phenolic proton of the hydroxyl group may be broad or exchangeable, often observed far downfield or not at all depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid appears significantly downfield (~165-170 ppm). The six aromatic carbons would have distinct chemical shifts determined by the attached functional groups. The methoxy carbon would resonate around 56 ppm. mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| H-5 | ~7.0-7.2 (d) | - | Influenced by ortho -OCH₃ and para -COOH. |
| H-6 | ~7.8-8.0 (d) | - | Influenced by ortho -COOH and para -OH. |
| -OCH₃ | ~3.9-4.1 (s) | ~56-58 | Typical range for aryl methoxy groups. asianpubs.org |
| -OH | Variable, broad | - | Shift is solvent and concentration dependent. |
| -COOH | Variable, broad | ~165-170 | Typical for carboxylic acid carbonyls. |
| C-1 (-COOH) | - | ~120-125 | |
| C-2 (-NO₂) | - | ~140-145 | |
| C-3 (-OH) | - | ~150-155 | |
| C-4 (-OCH₃) | - | ~155-160 | |
| C-5 | - | ~115-120 | |
| C-6 | - | ~125-130 |
(Note: Predicted values are based on data from structurally similar compounds and additivity rules. Actual values may vary.)
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula. asianpubs.org
The expected nominal mass for this compound (C₈H₇NO₆) is 213 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the deprotonated molecule [M-H]⁻ at m/z 212 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 214 in positive ion mode.
Tandem mass spectrometry (LC/MS/MS) can be used to study the fragmentation patterns of the molecule, which provides further structural confirmation. Common fragmentation pathways for this type of compound include the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), a methyl radical (•CH₃), and the nitro group (NO₂).
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Fragmentation Pathway |
|---|---|---|
| [M]⁺• | 213 | Molecular Ion (EI) |
| [M+H]⁺ | 214 | Protonated Molecule (ESI+) |
| [M-H]⁻ | 212 | Deprotonated Molecule (ESI-) |
| [M-H₂O]⁺• | 195 | Loss of water from -COOH and -OH |
| [M-NO₂]⁺ | 167 | Loss of nitro group |
| [M-COOH]⁺ | 168 | Loss of carboxyl group |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the various functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.netmdpi.com
The IR spectrum would show a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxyl group would result in a strong, sharp peak around 1700 cm⁻¹. mdpi.com The nitro group (-NO₂) gives rise to two characteristic strong absorptions: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. aip.org The C-H stretching of the aromatic ring appears just above 3000 cm⁻¹, while the C-O stretching of the ether and phenol (B47542) groups would be found in the 1200-1300 cm⁻¹ region. researchgate.net
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring, which often give strong Raman signals. researchgate.netaip.org
Table 5: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxyl (-COOH) | O-H stretch (H-bonded) | 2500-3300 (broad) | IR |
| C=O stretch | 1680-1720 | IR, Raman | |
| Nitro (-NO₂) | Asymmetric stretch | 1520-1560 | IR |
| Symmetric stretch | 1345-1385 | IR, Raman | |
| Aromatic Ring | C-H stretch | 3000-3100 | IR, Raman |
| C=C stretch | 1450-1600 | IR, Raman | |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) | IR |
| Ether (-OCH₃) | C-O stretch | 1200-1280 | IR |
(Reference for general ranges: researchgate.netmdpi.comaip.org)
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within molecules like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The core structure of this compound is a substituted benzene ring, which acts as a primary chromophore. A benzene ring typically exhibits strong absorption bands, often referred to as E bands, and weaker absorption bands, known as B bands. For instance, in a related compound, 3-hydroxy-4-methoxy benzal acrolein, absorption bands at 218 nm and 248 nm are attributed to the E2 and B bands of the benzene ring, respectively. nih.gov The presence of auxochromes (substituents on the chromophore that modify its light-absorbing properties), such as the hydroxyl (-OH) and methoxy (-OCH3) groups, and the nitro (-NO2) group, which is itself a chromophore, significantly influences the absorption spectrum. These substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption peaks due to p-π conjugation, where non-bonding electron pairs from the auxochromes interact with the π-electron system of the benzene ring. nih.gov
In derivatives of similar structures, such as Schiff bases of 4-hydroxy-3-methoxybenzaldehyde, the maximum absorbance wavelength (λmax) is observed at values like 286 nm, 336 nm, and 320 nm, depending on the specific amine condensed with the aldehyde. researchgate.net For this compound, the combined electronic effects of the hydroxyl, methoxy, nitro, and carboxylic acid groups are expected to result in a complex UV-Visible spectrum with characteristic absorption maxima.
Furthermore, UV-Visible spectroscopy is instrumental in studying the formation of metal complexes. When this compound or its derivatives act as ligands and coordinate with metal ions, changes in the electronic environment of the chromophore occur. This typically results in a significant shift in the absorption spectrum, which can be monitored to determine the stoichiometry and stability constants of the resulting metal complexes.
Advanced Structural Determination Techniques
While spectroscopic techniques provide valuable information about electronic and functional group characteristics, definitive three-dimensional structural elucidation requires more advanced methods.
X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a compound in its crystalline solid state. This technique involves directing X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The geometric arrangement and intensity of these spots can be mathematically analyzed to generate a three-dimensional model of the electron density within the crystal, from which the positions of the individual atoms can be inferred.
This analysis provides a wealth of information, including bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. Moreover, it reveals the packing of molecules within the crystal lattice, known as the crystal structure. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the physical properties of the solid, are clearly delineated.
Development of Quantitative Analytical Assays
The ability to accurately quantify this compound is crucial for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a predominant technique for developing such quantitative assays due to its high resolution, sensitivity, and precision.
The development of a robust HPLC method involves several key steps, as illustrated by the methodology established for the related intermediate, 3-hydroxy-4-methoxy benzal acrolein. nih.gov A reversed-phase HPLC method, typically utilizing a C18 column, is often suitable for polar analytes like benzoic acid derivatives. nih.govresearchgate.net The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation of the target analyte from impurities or other components in the sample matrix. nih.govresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as the λmax determined from its UV spectrum. nih.gov
Once the chromatographic conditions are established, the method must be validated to ensure its reliability. Method validation encompasses several parameters:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards over a defined concentration range and demonstrating a linear relationship (correlation coefficient, r > 0.999) between peak area and concentration. nih.gov
Repeatability (Precision): The closeness of agreement between successive measurements of the same sample. It is often expressed as the relative standard deviation (RSD), with values less than 2% indicating good repeatability. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries typically ranging from 94.5% to 106.37% have been reported for similar compounds. nih.gov
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a related compound, the LOD was found to be 5.0 ng/mL and the LOQ was 15.0 ng/mL, showcasing the high sensitivity achievable with HPLC. nih.gov
The successful development and validation of such an HPLC assay provide a powerful tool for the routine analysis and quality control of this compound in various applications. nih.gov
Future Directions and Interdisciplinary Research on 3 Hydroxy 4 Methoxy 2 Nitrobenzoic Acid
Development of Greener and More Efficient Synthetic Routes
Traditional synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzoic acid often involves nitration using harsh reagents like concentrated nitric and sulfuric acids. evitachem.com While effective, these methods pose environmental and safety concerns. The future of its synthesis lies in the development of greener and more efficient methodologies that minimize waste and improve safety.
A patented method highlights a move towards more sustainable practices by starting from 3-alkoxy-4-acetoxybenzaldehyde. google.com This multi-step process is designed for high yield, simple and stable operation, and easy separation of products, making it suitable for industrial-scale production with a reduced environmental footprint. google.com Research into greener alternatives for the nitration of aromatic compounds is a key area of focus. google.comtruman.edu Strategies include using milder nitrating agents and optimizing reaction conditions to reduce the formation of by-products. google.com The goal is to develop synthetic pathways that are not only high-yielding but also economically viable and environmentally responsible. google.comproquest.com
| Method | Starting Material | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Traditional Nitration | 3-hydroxy-4-methoxybenzoic acid | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Established method | evitachem.com |
| Patented "Green" Route | 3-alkoxy-4-acetoxybenzaldehyde | Nitrating agent, various intermediates | High yield, environmental protection, low cost, suitable for industrial production | google.com |
| Oxidation of Ketones | Benzyl and methyl ketones | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid | Simple method for specific precursors | researchgate.net |
Application in Novel Catalytic Reaction Methodologies
While this compound is not typically a catalyst itself, it serves as a crucial building block in synthetic pathways that employ novel catalytic methods. Its functional groups offer versatile handles for constructing more complex molecules under catalytic conditions.
A significant application is in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis. ias.ac.in In this process, this compound is the precursor to an ortho-nitro phenol (B47542) derivative, which then undergoes an intramolecular reductive cyclization mediated by a zinc-MsOH catalyst system to form a 2-aryl benzoxazole (B165842) core. ias.ac.in This methodology represents an attractive and mild catalytic route for creating important heterocyclic structures. ias.ac.in Future research will likely uncover more applications of this compound as a key intermediate in the development of new catalytic reactions for synthesizing pharmaceuticals and other high-value chemicals.
Advanced Computational Studies for Predictive Chemistry and Material Design
Currently, specific advanced computational studies on this compound are not widely published. However, the potential for computational chemistry to accelerate research on this molecule is immense. Density Functional Theory (DFT) and other computational methods can be employed to predict a wide range of properties and behaviors.
Future computational studies could focus on:
Reactivity and Mechanistic Insights: Modeling the nitration process to understand regioselectivity and optimize reaction conditions for higher yields and fewer by-products.
Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
Molecular Property Prediction: Estimating electronic properties, acidity, and intermolecular interactions to guide the design of new functional materials.
Virtual Screening: Designing and evaluating new derivatives in silico for specific applications, such as enzyme inhibition or material science, before committing to laboratory synthesis.
These predictive models can significantly reduce the experimental effort and resources required, enabling a more rational design of molecules with tailored functions.
Expansion of Derivatization Strategies for Functional Materials and Sensing Technologies
The unique arrangement of hydroxyl, methoxy (B1213986), nitro, and carboxylic acid groups makes this compound a versatile scaffold for derivatization. evitachem.com This potential is being explored for the creation of novel functional materials and sensing technologies.
For instance, related nitrobenzoic acid derivatives have been used in the development of sensors. 3-Methoxy-4-nitrobenzoic acid was utilized in a system with CdSe quantum dots for the detection of nitroaromatic compounds. thermofisher.com The structural features of this compound could be similarly exploited to create chemosensors for specific analytes. Furthermore, its role as an intermediate in the synthesis of dyes and pigments highlights its potential in the materials industry. evitachem.com Future work will likely focus on creating polymers, metal-organic frameworks (MOFs), and other advanced materials where the electronic and structural properties of this nitrobenzoic acid derivative can be harnessed for applications in electronics, photonics, and environmental sensing.
Interdisciplinary Impact in Chemical Biology Beyond Medicinal Applications
Beyond its role as a pharmaceutical intermediate, this compound and its analogs have potential as tools in chemical biology to probe biological systems. Its structure lends itself to the study of biochemical pathways and interactions.
The compound has been noted for its utility as a probe for investigating enzyme-catalyzed reactions that involve nitroaromatic compounds, which can help in understanding metabolic pathways. evitachem.com A structurally similar compound, 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, has been used as a template in microbiological assays. biosynth.com Furthermore, the related 5-Hydroxy-4-methoxy-2-nitrobenzoic acid has been identified as an antioxidant, scavenging hydroxyl radicals and reactive oxygen species, with potential use in foods and cosmetics. chemicalbook.com These examples underscore the potential for this compound to be developed into molecular probes, enzyme substrates, or bioactive compounds for research and non-medicinal applications, bridging the gap between chemistry and biology.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound, particularly the exothermic and potentially hazardous nitration step, is an ideal candidate for integration with modern synthesis technologies like flow chemistry and automated platforms.
Flow chemistry offers significant advantages over traditional batch processing, including superior heat transfer, precise control over reaction parameters (temperature, pressure, and mixing), and enhanced safety. europa.eu Performing nitration reactions in a continuous flow reactor can minimize the risk of thermal runaways and improve product consistency. europa.eubeilstein-journals.org
Automated synthesis platforms can further accelerate the research and development process. nih.govresearchgate.net These systems can perform high-throughput screening of reaction conditions to quickly identify optimal parameters for the synthesis of this compound and its derivatives. scripps.edu The integration of flow reactors with automated control and real-time analytics represents a powerful future direction for producing this compound and its derivatives safely, efficiently, and with high purity. nih.gov
Q & A
Q. What is the standard synthetic route for 3-Hydroxy-4-methoxy-2-nitrobenzoic acid, and what are critical reaction parameters?
The compound is synthesized via nitration of 3-methoxybenzoic acid using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts. Key parameters include maintaining a reaction temperature of 40–45°C for 4 hours to ensure controlled nitration. Post-reaction, the mixture is diluted with water, filtered, and the product recrystallized from ethanol to achieve purity >97% .
Q. What purification methods are effective for isolating this compound?
After synthesis, the crude product is filtered and washed with hot anhydrous ethanol (EtOH) to remove unreacted starting materials. Recrystallization from ethanol (150 mL) is employed to enhance purity, yielding a crystalline solid with a melting point of 177–180°C .
Q. Which analytical techniques are recommended for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) confirms purity (>98%), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features. Fourier-Transform Infrared Spectroscopy (FT-IR) verifies functional groups (e.g., nitro, carboxylic acid), and elemental analysis validates the empirical formula .
Q. How should researchers handle and store this compound to prevent degradation?
Store the compound at -20°C or -80°C in tightly sealed containers to avoid moisture absorption. Avoid repeated freeze-thaw cycles, which can induce decomposition. Use personal protective equipment (PPE) and work in a fume hood due to potential irritant properties .
Advanced Research Questions
Q. How can researchers optimize the nitration step to improve yield and regioselectivity?
Yield optimization involves adjusting the molar ratio of HNO₃ to H₂SO₄ and controlling the reaction temperature to minimize by-products like dinitro derivatives. Computational modeling (e.g., Density Functional Theory) predicts electron density distribution in the aromatic ring to rationalize regioselectivity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictory NMR signals may arise from solvent effects or diastereomer formation. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, HSQC) to distinguish overlapping peaks. Cross-validate with High-Resolution Mass Spectrometry (HRMS) .
Q. How can solubility challenges in biological assays be addressed?
Prepare stock solutions in DMSO or ethanol (10 mM) and dilute with aqueous buffers. Sonication at 37°C enhances dissolution. For in vivo studies, use biocompatible solvents like PEG-400 and verify stability via UV-Vis spectroscopy .
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
Molecular Dynamics (MD) simulations model interactions with catalytic surfaces, while Quantum Mechanics/Molecular Mechanics (QM/MM) studies assess transition states in reactions like hydrogenation. These methods guide catalyst design for selective transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
